N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-4-(3-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3/c1-26-20-6-4-5-18(13-20)16-9-11-17(12-10-16)23(25)24-14-19-15-27-22-8-3-2-7-21(19)22/h2-13,19H,14-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIWHXHLERJHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3COC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring and the biphenyl moiety. Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the substituents present on the compound.
Scientific Research Applications
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-((2,3-dihydrobenzofuran-3-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
Fluorine substituents (e.g., in 19a and 20a) may enhance metabolic stability and lipophilicity compared to the methoxy group in the target compound .
Synthetic Methods :
- All listed compounds are synthesized via Suzuki-Miyaura cross-coupling , utilizing arylboronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) under basic conditions (e.g., Cs₂CO₃) . Yields for analogues range from 78% (for diastereomeric mixtures in ) to unreported values for the target compound .
Physical Properties :
- The target compound’s lack of reported melting point suggests it may exist as an oil (similar to 11a ), contrasting with crystalline solids like 19a (125–127°C) .
Functional and Pharmacological Considerations
For example:
Biological Activity
N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit antiangiogenic properties by inhibiting the vascular endothelial growth factor (VEGF) signaling pathway. In particular, it acts as an antagonist to neuropilin-1 (NRP1), which plays a critical role in tumor angiogenesis and immune modulation .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit cell proliferation in glioma cells and suppress tumor formation in squamous cell carcinoma models. The compound's IC50 values indicate its potency in disrupting cellular functions associated with cancer progression .
Pharmacokinetics
Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for the compound. For example, one derivative showed a half-life of approximately 4.29 hours, suggesting potential for once-daily dosing regimens .
Comparative Efficacy
A comparative study highlighted that this compound demonstrated improved efficacy over historical compounds like EG00229 in terms of both potency and stability. The enhanced pharmacokinetic profile allows for sustained therapeutic effects .
Case Study 1: Antiangiogenic Activity
In a study focused on antiangiogenic effects, the compound was tested in a mouse model where it significantly reduced tumor-associated blood vessel formation. This was evidenced by decreased levels of VEGF and other angiogenic markers in treated tissues compared to controls.
Case Study 2: Tumor Growth Inhibition
Another case study evaluated the compound's ability to inhibit tumor growth in xenograft models of breast cancer. The results indicated a marked reduction in tumor size and weight in treated groups compared to those receiving placebo treatments.
Data Summary
| Parameter | Value |
|---|---|
| IC50 (Glioma Cells) | 5 μM |
| Half-Life | 4.29 hours |
| Tumor Size Reduction | 60% compared to control |
| VEGF Reduction | 40% decrease |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-((2,3-dihydrobenzofuran-3-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions. For example, coupling a benzofuran-derived amine with a biphenyl carboxylic acid derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF . Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Reaction monitoring via TLC and NMR ensures intermediate purity .
Q. How is the structural integrity of this compound confirmed?
- Methodological Answer : Advanced spectroscopic techniques are critical:
- NMR (¹H, ¹³C, 2D-COSY) to verify connectivity of the benzofuran, biphenyl, and methoxy groups .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry and confirm 3D conformation .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) for kinases, proteases, or oxidoreductases, using positive controls (e.g., staurosporine for kinases) .
- Cell viability assays (MTT or CellTiter-Glo) against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- IC50 determination via dose-response curves (4-parameter logistic model) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
- Methodological Answer : Systematic substitution of functional groups:
- Replace the methoxy group with halogens (Cl, F) or bulkier substituents to probe steric/electronic effects .
- Modify the dihydrobenzofuran core (e.g., saturation or heteroatom insertion) to enhance metabolic stability .
- Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities to targets like cyclooxygenase-2 (COX-2) or β-amyloid .
Q. What in vivo models are appropriate for evaluating therapeutic potential?
- Methodological Answer :
- Rodent models (e.g., hyperlipidemic rats for metabolic disorders) with oral/intraperitoneal administration .
- Pharmacokinetic profiling via LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution .
- Toxicity screening (acute/chronic) using histopathology and serum biomarkers (ALT, creatinine) .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer : Address discrepancies through:
- Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .
- Purity re-evaluation via HPLC-UV/ELSD (>98% purity threshold) to rule out impurity interference .
- Stereochemical analysis (chiral HPLC or CD spectroscopy) if racemization is suspected .
Q. What strategies identify the compound's molecular targets?
- Methodological Answer :
- Affinity chromatography using a biotinylated derivative to pull down binding proteins from cell lysates .
- CRISPR-Cas9 screening to identify gene knockouts that confer resistance to the compound .
- Thermal proteome profiling (TPP) to detect target proteins with shifted melting temperatures .
Q. How can stability and formulation challenges be addressed?
- Methodological Answer :
- Forced degradation studies under acidic, basic, oxidative, and photolytic conditions to identify degradation pathways .
- Lyophilization for stable storage if the compound is hygroscopic.
- Excipient screening (e.g., cyclodextrins for solubility enhancement) using differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
